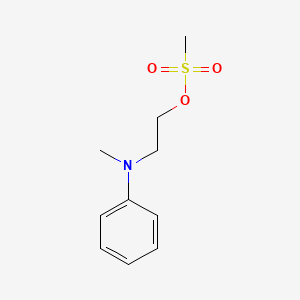
2-Fluoro-4-iodopyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-iodopyridin-3-amine is a fluorinated pyridine derivative characterized by the presence of a fluorine atom at the 2-position and an iodine atom at the 4-position of the pyridine ring, with an amine group at the 3-position
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through halogenation reactions involving pyridine derivatives. For instance, starting with 2-fluoropyridine, iodination at the 4-position can be achieved using iodine in the presence of a suitable catalyst.
Industrial Production Methods: Industrial-scale synthesis of this compound typically involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch processes are employed to meet commercial demands.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the pyridine ring
Reduction Products: Reduced forms of the compound, such as amines or alcohols
Substitution Products: Derivatives where the iodine atom is replaced by other functional groups
Scientific Research Applications
2-Fluoro-4-iodopyridin-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and interactions.
Medicine: It has potential as a precursor in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: Its unique properties make it valuable in material science and the development of advanced materials.
Mechanism of Action
The mechanism by which 2-Fluoro-4-iodopyridin-3-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Fluoro-6-iodopyridin-3-amine
3-Fluoro-4-iodopyridine
2,4-Dichloropyridine
This comprehensive overview highlights the significance of 2-Fluoro-4-iodopyridin-3-amine in various scientific and industrial fields. Its unique chemical structure and versatile reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C5H4FIN2 |
|---|---|
Molecular Weight |
238.00 g/mol |
IUPAC Name |
2-fluoro-4-iodopyridin-3-amine |
InChI |
InChI=1S/C5H4FIN2/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2 |
InChI Key |
TUQVHYRMYVNACV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1I)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[3,3-dimethyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate](/img/structure/B15359603.png)

![2-[4-(4-Methyl-1,4-diazepan-1-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15359613.png)




![3-Amino-4-pyrrolidin-1-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15359647.png)


![2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)-](/img/structure/B15359671.png)


![3-[3-[3-(Dibenzylamino)phenyl]pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B15359690.png)
